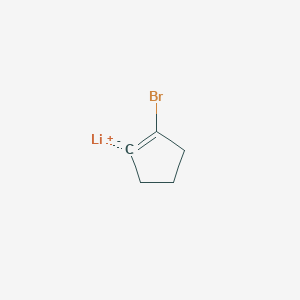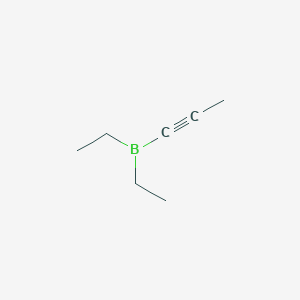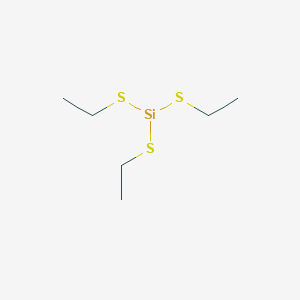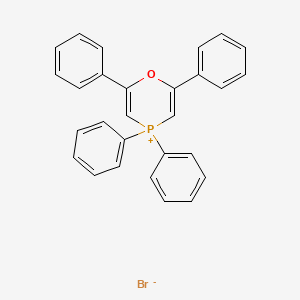
Berkelium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Berkelium bromide is a chemical compound consisting of berkelium and bromine, with the chemical formula BkBr₃. It is a member of the actinide series and is known for its radioactive properties. This compound typically appears as yellow-green crystals and is used primarily in scientific research due to its unique properties .
Preparation Methods
Berkelium bromide can be synthesized through the reaction of berkelium metal with bromine gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the metal to the bromide form. The general reaction is as follows: [ \text{2 Bk (s) + 3 Br₂ (g) → 2 BkBr₃ (s)} ] This method is commonly used in laboratory settings to produce small quantities of this compound for research purposes .
Chemical Reactions Analysis
Berkelium bromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds, such as berkelium oxybromide.
Reduction: It can be reduced back to elemental berkelium under specific conditions.
Substitution: this compound can participate in substitution reactions where the bromide ions are replaced by other anions, such as fluoride or chloride.
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents like hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Berkelium bromide is primarily used in scientific research, particularly in the study of actinide chemistry. Its applications include:
Synthesis of Superheavy Elements: this compound is used as a target material in nuclear reactors to produce superheavy elements through neutron bombardment.
Radiochemical Studies: It is used in radiochemical experiments to study the properties and behavior of radioactive elements.
Material Science: This compound is used to investigate the crystal structures and bonding characteristics of actinide compounds.
Mechanism of Action
The mechanism of action of berkelium bromide involves its radioactive decay properties. Berkelium-249, a common isotope in this compound, undergoes beta decay to form californium-249. This decay process releases energy in the form of beta particles, which can be detected and measured in radiochemical experiments. The molecular targets and pathways involved in these reactions are primarily related to the radioactive decay process .
Comparison with Similar Compounds
Berkelium bromide can be compared to other berkelium halides, such as berkelium fluoride, berkelium chloride, and berkelium iodide. These compounds share similar chemical properties but differ in their crystal structures and reactivity. For example:
Berkelium Fluoride (BkF₃): Has a tricapped trigonal prismatic structure.
Berkelium Chloride (BkCl₃): Exhibits a similar structure to this compound but with different lattice parameters.
Berkelium Iodide (BkI₃): Has an octahedral coordination structure.
This compound is unique due to its specific crystal structure and the conditions under which it is stable, making it a valuable compound for studying the chemistry of actinides.
Properties
CAS No. |
24297-28-7 |
|---|---|
Molecular Formula |
BkBr3-3 |
Molecular Weight |
486.78 g/mol |
IUPAC Name |
berkelium;tribromide |
InChI |
InChI=1S/Bk.3BrH/h;3*1H/p-3 |
InChI Key |
UIFWZZXLVUESQF-UHFFFAOYSA-K |
Canonical SMILES |
[Br-].[Br-].[Br-].[Bk] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)








![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)


